Methyl caffeate Methyl caffeate Methyl caffeate is an alkyl caffeate ester formed by the formal condensation of caffeic acid with methyl alcohol. It is an alkyl caffeate ester and a methyl ester.
Methyl caffeate is a natural product found in Cyanthillium cinereum, Gaillardia pulchella, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 142234-81-9
VCID: VC0235612
InChI: InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
SMILES: COC(=O)C=CC1=CC(=C(C=C1)O)O
Molecular Formula: C10H10O4
Molecular Weight: 0

Methyl caffeate

CAS No.: 142234-81-9

Cat. No.: VC0235612

Molecular Formula: C10H10O4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Methyl caffeate - 142234-81-9

Specification

CAS No. 142234-81-9
Molecular Formula C10H10O4
Molecular Weight 0
IUPAC Name methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
SMILES COC(=O)C=CC1=CC(=C(C=C1)O)O

Introduction

Chemical Properties and Structure

Methyl caffeate (C₁₀H₁₀O₄) is characterized by a molecular weight of 194.18-194.19 and is also known by several synonyms including Caffeic Acid Methyl Ester, (E)-Methyl 3,4-Dihydroxycinnamate, and (E)-3,4-Dihydroxycinnamic Acid Methyl Ester . It is a solid at room temperature with a characteristic off-white to brown color, though commercial preparations may range from white to light yellow or even dark green powder to crystalline form .

The compound features a hydroxycinnamic acid structure with two hydroxyl groups at positions 3 and 4 on the phenyl ring, creating a catechol moiety that contributes significantly to its antioxidant properties. The trans-configured double bond connects to a methyl ester group, forming the complete structure.

Table 1: Physicochemical Properties of Methyl Caffeate

PropertyValueReference
CAS Number3843-74-1, 67667-67-8 (related)
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18-194.19
Physical StateSolid
ColorOff-white to brown (commercial: white to dark green)
Melting Point158-162°C
Boiling Point368°C
Density1.318
LogP1.190 (est.)
λmax328 nm (MeOH)
SolubilitySlightly soluble in acetonitrile and methanol; soluble in dimethylformamide, DMSO, ethyl acetate
Storage ConditionsStore in dry, cool (2-8°C), dark place; air sensitive

The physical and chemical stability of methyl caffeate is affected by environmental factors, with notable sensitivity to light and air exposure, necessitating storage under inert gas conditions for maximum shelf life .

Natural Sources and Occurrence

Methyl caffeate is distributed across various plant species and has been isolated from multiple botanical sources. This natural product contributes to the medicinal properties of several traditional medicinal plants.

Plant Sources

Methyl caffeate has been identified in numerous plant taxa, with notable sources including:

  • Prunus persica (L.) Batsch flowers

  • Solanum torvum fruits, which are used traditionally for treating diabetes and bacterial infections

  • Polygonum amplexicaule var. sinense, commonly known as Xuesanqi in Traditional Chinese Medicine

  • Various members of the Asteraceae family, particularly Lactuca species

  • Flacourtia jangomas bark, where it was recently reported for the first time in 2024

Regional variations in concentration have been documented for plants like Xuesanqi (P. amplexicaule var. sinense), with samples from different Chinese provinces showing significant differences in methyl caffeate content. For instance, higher concentrations were found in samples from Wufeng County, Lichun County, and Badong County in Hubei Province, as well as Jiujiang City in Jiangxi Province .

Synthesis and Production Methods

Multiple synthetic pathways have been developed for producing methyl caffeate, both for research purposes and commercial applications. These methods range from direct esterification to more complex chemical transformations.

Esterification Methods

The most straightforward approach involves direct esterification between caffeic acid and methanol . Several variations of this method have been employed:

  • Nucleophilic displacement using caffeic acid and methyl halides in basic medium

  • Esterification using dicyclohexylcarbodiimide (DCC) under various conditions, with yields typically between 53% and 77%

  • Mitsunobu reaction using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran at room temperature

Alternative Synthetic Routes

More sophisticated approaches that don't directly use caffeic acid as a starting material include:

  • Wittig reactions with esters and amides of α-haloacetic acid and triphenylphosphine to form phosphonium salts

  • Knoevenagel condensation of malonic acid monoesters with 3,4-dihydroxybenzaldehyde in the presence of a base, typically pyridine and piperidine

  • Catalytic methods using ytterbium triflate in nitromethane, which provide yields between 40% and 60% without water removal

Enzymatic Methods

Enzymatic approaches offer advantages in terms of selectivity and mild reaction conditions:

  • Transesterification of methyl or ethyl caffeate using lipases, with optimal conditions often employing Novozym 435 as a catalyst

  • Enzymatic caffeoylation using vinyl and 2,2,2-trifluoroethyl caffeates as caffeoyl donors with lipases from Thermomyces lanuginosus

Biological Activities

Methyl caffeate exhibits a diverse range of biological activities with potential therapeutic applications, particularly in metabolic, inflammatory, and neurodegenerative disorders.

Antidiabetic Properties

Methyl caffeate shows promising antidiabetic effects through multiple mechanisms:

  • Inhibition of α-glucosidase (both sucrase and maltase), with methyl caffeate demonstrating a favorable structure for enzyme inhibition compared to related compounds

  • Enhancement of signaling proteins related to activated pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ)

  • Promotion of phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, which influence β-cell function and insulin secretion

  • Upregulation of glucose transporter type 4 (GLUT4) and regeneration of pancreatic β-cells at doses of 40 mg/kg in diabetic rat models

These findings suggest that methyl caffeate could be valuable in the management of Type 2 Diabetes Mellitus (T2DM), particularly through its effects on insulin signaling and pancreatic β-cell function .

Antioxidant Properties

The antioxidant activity of methyl caffeate has been extensively studied, often in comparison with other phenolic compounds:

  • In deep-frying tests and emulsion systems, methyl caffeate demonstrates strong antioxidant activity

  • A novel derivative, butylated methyl caffeate (BMC), shows even stronger antioxidant activity in oil-in-water emulsions compared to methyl caffeate (MC), butylated caffeic acid (BCA), caffeic acid (CA), and TBHQ

  • The oil-water partition coefficient of methyl caffeate is 4.82, significantly higher than caffeic acid (0.84), making it more effective in lipid systems

  • The antioxidation mechanism involves initial formation of a quinone derivative followed by further reactions to produce tricyclic peroxide structures

Table 2: Comparative Antioxidant Properties of Methyl Caffeate and Related Compounds

CompoundOil-water Partition CoefficientDPPH Radical ScavengingAntioxidant Activity in EmulsionsReference
Methyl Caffeate (MC)4.82ModerateStrong
Butylated Methyl Caffeate (BMC)9.18Near TBHQStrongest among tested compounds
Butylated Caffeic Acid (BCA)2.41Higher than MCStrong in frying tests
Caffeic Acid (CA)0.84HighLess effective in lipid systems
TBHQ3.22HighestStandard reference

Anti-inflammatory Properties

At concentrations of 10 mg/kg, methyl caffeate induces anti-inflammatory and antinociceptive effects in rat models of edema and pain through several mechanisms:

  • Inhibition of nitric oxide production

  • Reduction of prostaglandin E2 synthesis

  • Suppression of tumor necrosis factor-α release

  • General reduction of inflammatory mediators

These properties suggest potential applications in inflammatory disorders and pain management.

Neuroprotective Effects

Recent research has revealed significant neuroprotective properties of methyl caffeate:

  • At micromolar concentrations, methyl caffeate attenuates neuronal cell damage induced by hydrogen peroxide in human neuroblastoma SH-SY5Y cells and mouse primary neuronal cell cultures

  • The neuroprotective mechanism likely involves a combination of antioxidant and anti-inflammatory actions

  • Unlike caffeic acid, ferulic acid, or ferulate esters, methyl caffeate demonstrated specific effectiveness against hydrogen peroxide-induced damage

These findings suggest potential applications in neurodegenerative disorders where oxidative stress plays a significant role.

Other Biological Activities

Additional reported activities of methyl caffeate include:

  • Antimicrobial and antifungal effects, with particularly good activity against Candida species

  • Anticancer properties through various mechanisms

  • Inhibition of protein tyrosine kinase

  • Antiplatelet activity

  • Hepatoprotective effects

  • Anti-senescence properties

SupplierQuantityPricePurityReference
TargetMol Chemicals Inc.1 mgUS $39.00-64.0099.89%
Shaanxi Dideu Medichem Co. Ltd1 KGUS $1.0099%
Shanghai Standard Technology Co., Ltd.20 mgInquire≥98% (HPLC)
CymitQuimica200 mg90.00 €>98.0% (GC)(T)
CymitQuimica1 g296.00 €>98.0% (GC)(T)
TCI200 mg$92.00>98.0% (GC)(T)
TCI1 g$295.00>98.0% (GC)(T)

Commercial preparations of methyl caffeate typically appear as white to light yellow or dark green powder to crystalline material . Storage recommendations include keeping the compound in a cool, dark place (preferably below 15°C) and under inert gas due to its sensitivity to air and light .

Mechanism of Action

The diverse biological activities of methyl caffeate can be attributed to several molecular mechanisms:

Antioxidant Mechanism

The antioxidant action of methyl caffeate proceeds through a multistep process:

  • Initial formation of a quinone derivative during the early stages of antioxidation

  • Further reactions leading to the production of several peroxides with tricyclic structures

  • A proposed mechanism involving redox reactions of the caffeate and Diels-Alder reactions of the produced peroxides

The catechol moiety (3,4-dihydroxyphenyl group) is critical for this activity, as it readily donates hydrogen atoms to neutralize free radicals.

Antidiabetic Mechanism

The antidiabetic effects of methyl caffeate involve several pathways:

  • Direct inhibition of intestinal α-glucosidases (sucrase and maltase), reducing carbohydrate digestion and glucose absorption

  • Enhancement of PDX-1 and PPAR-γ signaling pathways, which are crucial for pancreatic β-cell function and insulin sensitivity

  • Promotion of insulin signaling cascade through IRS-2, PI3K, and Akt phosphorylation

  • Upregulation of GLUT4 transporters, facilitating glucose uptake into cells

  • Regeneration of pancreatic β-cells, potentially restoring insulin production capacity

Neuroprotective Mechanism

The neuroprotective effects appear to involve:

  • Attenuation of oxidative stress induced by hydrogen peroxide

  • Reduction of inflammatory mediators in neuronal tissue

  • Potential modulation of cell survival pathways, though the exact mechanisms require further investigation

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